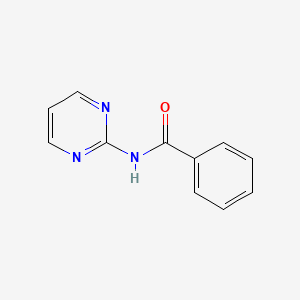

benzamide, N-2-pyrimidinyl-

Description

Foundational Significance in Heterocyclic Amide Chemistry

The N-2-pyrimidinylbenzamide structure represents a confluence of two critical chemical motifs: the pyrimidine (B1678525) ring and the amide linkage. Pyrimidine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in natural products and their ability to interact with a wide range of biological targets. nih.govfishersci.it The incorporation of an amide bond, a stable and prevalent functional group in biological systems, further enhances the potential for molecular interactions, particularly through hydrogen bonding.

The foundational significance of N-2-pyrimidinylbenzamide in heterocyclic amide chemistry lies in its role as a versatile building block. The pyrimidine ring, with its electron-deficient nature, and the benzamide (B126) portion, which can be readily functionalized, allow for the systematic exploration of chemical space. This has made the N-2-pyrimidinylbenzamide core a valuable platform for the development of new synthetic methodologies and the investigation of structure-activity relationships (SAR). The exploration of this scaffold has contributed to a deeper understanding of how the electronic properties and spatial arrangement of heterocyclic amides influence their chemical reactivity and biological function.

Evolution of Synthetic Strategies for Pyrimidine-Substituted Benzamides

The synthesis of N-2-pyrimidinylbenzamides has evolved from classical condensation reactions to more sophisticated and efficient modern techniques.

Initially, the formation of the amide bond was typically achieved through methods like the Schotten-Baumann reaction , which involves the acylation of an amine with an acyl chloride. fishersci.it This robust method, while effective, often requires harsh conditions and may have a limited substrate scope.

The development of peptide coupling reagents provided a milder and more versatile approach for amide bond formation, allowing for the coupling of carboxylic acids and amines under more controlled conditions.

A significant leap in the synthesis of N-aryl compounds, including N-2-pyrimidinylbenzamides, came with the advent of transition metal-catalyzed cross-coupling reactions . The Ullmann condensation , a copper-catalyzed reaction, was one of the earlier methods used for the formation of C-N bonds between aryl halides and amines. nih.gov However, this reaction often required high temperatures and stoichiometric amounts of copper. nih.gov

The late 20th and early 21st centuries saw the rise of palladium-catalyzed amination reactions , most notably the Buchwald-Hartwig amination . This has become a powerful and widely used method for the synthesis of N-aryl and N-heteroaryl amides due to its high efficiency, broad functional group tolerance, and milder reaction conditions. The use of specialized phosphine (B1218219) ligands has been crucial in optimizing the catalytic activity for challenging substrates like 2-chloropyrimidines. nih.gov More recent innovations include the use of novel catalysts, such as bimetallic metal-organic frameworks, which offer advantages in terms of reusability and green chemistry. researchgate.net

Contemporary Research Directions in N-2-Pyrimidinylbenzamide Studies

Current research on N-2-pyrimidinylbenzamide is heavily focused on its potential applications in medicinal chemistry, particularly in the development of targeted therapies. A major area of investigation is the design of derivatives as inhibitors of cellular signaling pathways implicated in cancer.

Notably, 4-(2-pyrimidinylamino)benzamide derivatives have been extensively studied as potent inhibitors of the Hedgehog (Hh) signaling pathway . Dysregulation of the Hh pathway is a known driver in several types of cancer. Researchers have synthesized and evaluated numerous analogs, leading to the identification of compounds with improved potency and pharmacokinetic properties.

Another significant research avenue is the development of N-2-pyrimidinylbenzamide derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . IDO1 is an enzyme that plays a crucial role in immune suppression within the tumor microenvironment. By inhibiting IDO1, these compounds have the potential to enhance the body's anti-tumor immune response.

Furthermore, the N-2-pyrimidinylbenzamide scaffold is being explored for its potential antifungal and antibacterial activities. nih.gov Studies have shown that certain derivatives exhibit significant inhibitory activity against various fungal and bacterial strains. The investigation into their mechanism of action, such as the inhibition of quorum sensing in bacteria, is an active area of research.

The versatility of the N-2-pyrimidinylbenzamide core continues to make it a "privileged scaffold" for the discovery of novel bioactive compounds, with ongoing efforts to synthesize and evaluate new derivatives for a wide range of therapeutic targets. nih.govfishersci.it

Data Tables

The following tables provide a summary of research findings related to the synthesis and biological activity of N-2-pyrimidinylbenzamide and its derivatives.

Table 1: Selected Synthetic Methodologies for N-Aryl Amide Formation

| Method | Catalyst/Reagent | General Conditions | Key Features |

| Schotten-Baumann Reaction | Acyl Chloride, Base (e.g., Pyridine) | Room temperature, aprotic solvent | Classical, robust method for amide bond formation. fishersci.it |

| Ullmann Condensation | Copper catalyst | High temperatures, polar solvents | Early method for C-N bond formation; often requires harsh conditions. nih.gov |

| Buchwald-Hartwig Amination | Palladium catalyst, Phosphine ligand | Mild to moderate temperatures | Highly efficient and versatile for N-arylation; wide functional group tolerance. nih.gov |

| Metal-Organic Framework (MOF) Catalysis | Fe2Ni-BDC | 80 °C, Dichloromethane (B109758) | Heterogeneous catalysis, reusable catalyst. researchgate.net |

Table 2: Biological Activities of Representative N-2-Pyrimidinylbenzamide Derivatives

| Compound Class | Target/Activity | Key Findings | Reference(s) |

| 4-(2-pyrimidinylamino)benzamides | Hedgehog Signaling Pathway Inhibition | Potent inhibitors with improved physicochemical and pharmacokinetic properties. | |

| N-Pyrimidinylbenzamides | IDO1 Inhibition | Mitigates amide hydrolysis, leading to improved pharmacokinetic profiles. | |

| Pyrimidine derivatives containing an amide moiety | Antifungal Activity | Showed high inhibition rates against various fungal species. | nih.gov |

| N-(2- and 3-pyridinyl)benzamide derivatives | Quorum Sensing Inhibition | Demonstrated anti-biofilm activity against Pseudomonas aeruginosa. | |

| Pyrido[2,3-d]pyrimidines | Anticancer & Antioxidant | Possess a broad range of biological activities. | fishersci.it |

Structure

3D Structure

Properties

CAS No. |

13053-89-9 |

|---|---|

Molecular Formula |

C11H9N3O |

Molecular Weight |

199.21 g/mol |

IUPAC Name |

N-pyrimidin-2-ylbenzamide |

InChI |

InChI=1S/C11H9N3O/c15-10(9-5-2-1-3-6-9)14-11-12-7-4-8-13-11/h1-8H,(H,12,13,14,15) |

InChI Key |

QBRCMHSAOZCHQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Pyrimidinylbenzamide and Analogues

Direct Amidation and Coupling Reactions

Direct amidation and palladium-catalyzed coupling reactions represent foundational strategies for the formation of the N-2-pyrimidinylbenzamide core structure. These methods involve the direct condensation of an aminopyrimidine with a benzoyl derivative or the cross-coupling of appropriately functionalized precursors.

Reaction of Aminopyrimidines with Benzoyl Derivatives

The most conventional approach to forming the N-2-pyrimidinylbenzamide linkage is the direct acylation of an aminopyrimidine with a benzoyl derivative, typically benzoyl chloride. This nucleophilic acyl substitution is a well-established method for amide bond formation.

In a typical procedure, 2-aminopyrimidine (B69317) is treated with benzoyl chloride in a suitable solvent, often in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct. publish.csiro.au Studies on the benzoylation of the analogous 2-aminopyridine (B139424) have shown that the reaction proceeds via direct attack of the exocyclic amino group on the carbonyl carbon of benzoyl chloride. publish.csiro.au However, the reaction conditions, particularly the choice of solvent, can influence the reaction pathway and the formation of byproducts. For instance, reactions in acetone can sometimes lead to the formation of dibenzoylated products. publish.csiro.au

Alternative acylating agents can also be employed. The reaction of 1-aminopyrimidine derivatives with reagents like chloroacetyl chloride has been shown to produce the corresponding acetamide derivatives in good yields. erciyes.edu.tr This highlights the general applicability of using acyl chlorides for the N-acylation of aminopyrimidines.

Another powerful technique for forging the C-N bond is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a staple in organic synthesis for its broad substrate scope and functional group tolerance. wikipedia.orgyoutube.com The reaction typically couples an aryl halide (or triflate) with an amine. wikipedia.org For the synthesis of N-2-pyrimidinylbenzamide derivatives, this can be envisioned in two ways: coupling a 2-halopyrimidine with benzamide (B126) or coupling an aryl halide with 2-aminopyrimidine. The latter has been successfully demonstrated for the synthesis of various N-aryl-2-aminopyrimidine derivatives. For example, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized by reacting the parent amine with various aryl bromides under optimized Buchwald-Hartwig conditions, utilizing a palladium catalyst, a specialized phosphine (B1218219) ligand (like Xantphos), and a base. nih.govnih.gov This method's versatility allows for the construction of a diverse library of substituted analogues.

Michael Addition Amidation as a Synthetic Pathway

A less conventional yet effective route to N-heterocyclic amides involves a Michael addition followed by an amidation cascade. This pathway has been demonstrated in the synthesis of N-(pyridin-2-yl)benzamide, a close analogue of the target compound, from 2-aminopyridine and trans-β-nitrostyrene. mdpi.com

This reaction is believed to proceed through an initial Michael addition of the aminopyridine to the nitroolefin. The resulting intermediate then undergoes a series of transformations, including tautomerization and oxidation, ultimately leading to the formation of the amide bond. This synthetic strategy offers an alternative to traditional acylation methods, utilizing different starting materials to achieve the final amide product. The reaction can be promoted by heterogeneous catalysts, such as metal-organic frameworks, which are discussed in a later section. mdpi.com

Novel and Efficient Synthetic Routes

Recent advancements in catalysis and synthetic strategy have led to the development of highly efficient and sustainable methods for amide synthesis. These include the use of novel catalysts like Metal-Organic Frameworks (MOFs) and the implementation of one-pot and multicomponent reactions that enhance operational simplicity and atom economy.

Metal-Organic Framework (MOF) Catalysis in Amide Synthesis

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for a variety of organic transformations, including amide synthesis. Their high surface area, tunable porosity, and well-defined active sites make them attractive alternatives to traditional homogeneous catalysts.

Several studies have demonstrated the utility of MOFs in synthesizing N-(pyridin-2-yl)benzamide and its derivatives. A bimetallic MOF, Fe2Ni-BDC, has been shown to be a highly efficient and recyclable catalyst for the Michael addition amidation reaction between 2-aminopyridine and trans-β-nitrostyrene. mdpi.com This reaction, performed in dichloromethane (B109758) at 80 °C, yielded the desired amide in 82% yield. The catalyst could be recovered and reused multiple times without a significant loss in activity. mdpi.com

Another approach involves the oxidative amidation of aldehydes with amines. Ni-based MOFs have been successfully employed as heterogeneous catalysts for the oxidative coupling of benzylamine, a reaction that forms an amide bond. researchgate.net Similarly, a bimetallic Co/Fe-MOF has been used to catalyze the oxidative amidation between 2-aminopyridine and benzaldehyde, producing the corresponding amide in yields up to 94%. researchgate.net These MOF-catalyzed reactions represent a significant step towards more sustainable and efficient amide synthesis protocols.

| Catalyst | Reaction Type | Reactants | Yield (%) | Reference |

|---|---|---|---|---|

| Fe2Ni-BDC | Michael Addition Amidation | 2-Aminopyridine + trans-β-Nitrostyrene | 82 | mdpi.com |

| NiBDC | Oxidative Amidation | Benzylamine + Benzaldehyde | 85 | researchgate.net |

| Co/Fe-MOF | Oxidative Amidation | 2-Aminopyridine + Benzaldehyde | up to 94 | researchgate.net |

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. While specific MCRs for N-2-pyrimidinylbenzamide are not extensively reported, the synthesis of related fused pyrimidine (B1678525) systems via these strategies is well-documented and provides a blueprint for future development.

For instance, the one-pot, three-component condensation of 6-amino-1,3-dimethyluracil, arylaldehydes, and malononitrile has been used to generate 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. mdpi.com This type of reaction, often catalyzed by acids like p-toluenesulfonic acid or metal triflates, demonstrates the power of MCRs in rapidly building complex heterocyclic scaffolds from simple starting materials. mdpi.com These methodologies typically involve a cascade of reactions, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization, all occurring in a single reaction vessel. The development of similar one-pot strategies starting from 2-aminopyrimidine, a benzoyl precursor, and other components could provide a highly efficient route to novel N-2-pyrimidinylbenzamide analogues.

Strategies for Substituted N-2-Pyrimidinylbenzamide Derivatives

The synthesis of substituted derivatives is crucial for tuning the properties of the core N-2-pyrimidinylbenzamide molecule for various applications. Several strategies can be employed to introduce substituents on either the pyrimidine or the benzoyl ring.

Substitution on the Pyrimidine Ring: Cross-coupling reactions are particularly useful for modifying the pyrimidine core. Starting with a dihalopyrimidine, such as 2-amino-4,6-dichloropyrimidine, allows for sequential functionalization. Nucleophilic substitution reactions can be used to introduce various amine substituents at the 4- and 6-positions. nih.gov Furthermore, palladium-catalyzed reactions like the Suzuki or Hiyama coupling can be used to introduce aryl or vinyl groups at specific positions on the pyrimidine ring, often starting from the corresponding pyrimidinyl tosylates or halides. semanticscholar.org

Substitution on the Benzoyl Moiety: The diversity of the benzoyl group can be achieved by starting with a substituted benzoic acid or benzoyl chloride in direct amidation reactions. For complex targets, palladium-catalyzed cross-coupling reactions are invaluable. The Buchwald-Hartwig amination, as mentioned earlier, allows for the coupling of a 2-aminopyrimidine with a wide array of substituted aryl halides, providing access to derivatives with diverse electronic and steric properties on the benzoyl ring. nih.govnih.gov This method's robustness and broad functional group tolerance make it a key tool for generating libraries of substituted N-2-pyrimidinylbenzamide analogues.

Functionalization and Derivatization Strategies

The N-2-pyrimidinylbenzamide scaffold serves as a versatile platform for the development of a wide array of chemical analogues. Functionalization and derivatization strategies are primarily focused on three key areas: the introduction of substituents onto the pyrimidine ring, modification of the benzoyl moiety, and the construction of more complex fused heterocyclic systems. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

Introduction of Substituents on the Pyrimidine Ring

Modifying the pyrimidine ring of N-2-pyrimidinylbenzamide is a key strategy for exploring structure-activity relationships. Due to the electron-deficient nature of the pyrimidine ring, direct electrophilic substitution is challenging and typically requires the presence of activating, electron-donating groups. When such groups are present, electrophilic attack, such as halogenation or nitration, is directed to the C-5 position. researchgate.net

A more common and versatile approach involves building the benzamide from a pre-functionalized pyrimidine ring. This is often achieved by starting with substituted 2-aminopyrimidines, which can be synthesized through the cyclization of β-dicarbonyl compounds with guanidine (B92328). researchgate.net This method allows for the incorporation of a wide variety of substituents at the 4- and 6-positions of the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution is a powerful method for functionalizing pyrimidine rings, particularly when they are substituted with good leaving groups like halides. For instance, 5-bromo-2,4-dichloropyrimidine can undergo sequential nucleophilic aromatic substitution. The C4 position is typically the most reactive, allowing for initial substitution by anilines or other nucleophiles, followed by substitution at the C2 position. This stepwise approach enables the controlled introduction of different groups onto the pyrimidine core. nih.gov

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions offer efficient ways to form carbon-carbon and carbon-nitrogen bonds on the pyrimidine ring. The Suzuki-Miyaura coupling, for example, can be used to introduce aryl or heteroaryl substituents by reacting a halogenated pyrimidine intermediate with various arylboronate esters in the presence of a palladium catalyst. nih.gov Similarly, the Buchwald-Hartwig amination allows for the N-arylation of aminopyrimidines, providing another route to complex derivatives. mdpi.comnih.gov

A common synthetic pathway involves the condensation of 2-amino-4,6-disubstituted-pyrimidines with a desired benzoyl chloride to yield the final N-(4,6-disubstituted-pyrimidin-2-yl)benzamide. researchgate.net This modular approach is highly effective for generating diverse analogues.

Table 1: Examples of Synthesized N-(4,6-disubstituted-pyrimidin-2-yl) Analogs

| Pyrimidine Substituents (R1, R2) | Benzoyl Moiety | Synthetic Method Highlight |

| R1=CH₃, R2=CH₃ | Unsubstituted Benzoyl | Condensation of 2-amino-4,6-dimethylpyrimidine and benzoyl chloride |

| R1=OCH₃, R2=OCH₃ | Unsubstituted Benzoyl | Condensation of 2-amino-4,6-dimethoxypyrimidine and benzoyl chloride |

| R1=Ph, R2=Ph | Unsubstituted Benzoyl | Condensation of 2-amino-4,6-diphenylpyrimidine and benzoyl chloride |

| R1=Cl, R2=Cl | Substituted Benzoyl | Sequential SNAr on 2-amino-4,6-dichloropyrimidine |

Modification of the Benzoyl Moiety

Altering the electronic and steric properties of the benzoyl portion of the molecule is another critical derivatization strategy. This can be accomplished either by building the molecule from a pre-substituted benzoyl precursor or by direct functionalization of the benzanilide aromatic ring.

Synthesis from Substituted Precursors: The most straightforward method to obtain derivatives with modified benzoyl moieties is to use a substituted benzoic acid or benzoyl chloride during the initial amide bond formation with 2-aminopyrimidine. This approach allows for the introduction of a vast range of functional groups at any position of the benzoyl ring. For example, derivatives with nitro, methoxy, or halide substituents on the benzoyl ring have been synthesized by reacting the appropriately substituted benzoyl chloride with 2-aminopyrimidine. researchgate.netgoogle.com A particularly useful strategy involves using a nitro-substituted benzoyl chloride. The nitro group can subsequently be reduced to an amine, which then serves as a handle for further derivatization, such as acylation or urea formation. researchgate.net

Direct C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to derivatization. Palladium(II) and Ruthenium(II) catalysts have been successfully employed for the regioselective ortho-hydroxylation of benzanilide scaffolds. nih.gov This C(sp²)–H hydroxylation provides a direct route to valuable hydroxylated derivatives that might be difficult to access through other means. The regioselectivity (i.e., whether the hydroxyl group is introduced on the benzoyl or the aniline ring) can be controlled by the choice of the metal catalyst, which is influenced by both steric and electronic factors. nih.gov

Replacement of the Benzoyl Group: A more profound modification involves the complete replacement of the benzoyl group with other acyl or sulfonyl groups. For instance, N-(pyrimidin-2-yl)benzenesulfonamide analogues have been prepared by reacting 2-aminopyrimidine with benzenesulfonyl chloride instead of benzoyl chloride. nih.gov These benzenesulfonamide derivatives can be further functionalized on both the pyrimidine and the benzene (B151609) rings to generate diverse chemical entities. nih.gov

Table 2: Strategies for Benzoyl Moiety Modification

| Strategy | Description | Example Reaction |

| Precursor Synthesis | Use of a substituted benzoyl chloride (e.g., 4-nitrobenzoyl chloride) in the initial amidation reaction. | 2-Aminopyrimidine + 4-Nitrobenzoyl chloride → N-(Pyrimidin-2-yl)-4-nitrobenzamide |

| Direct C-H Functionalization | Palladium- or Ruthenium-catalyzed ortho-hydroxylation of the benzoyl ring. | N-(Pyrimidin-2-yl)benzamide + Oxidant --[Pd(II) or Ru(II)]--> N-(Pyrimidin-2-yl)-2-hydroxybenzamide |

| Moiety Replacement | Reaction of 2-aminopyrimidine with a benzenesulfonyl chloride. | 2-Aminopyrimidine + Benzenesulfonyl chloride → N-(Pyrimidin-2-yl)benzenesulfonamide |

Formation of Fused Heterocyclic Systems

Using N-2-pyrimidinylbenzamide analogues as building blocks, more complex, rigid structures can be created through the formation of fused heterocyclic systems. This is typically achieved by designing the precursor to have reactive functional groups that can participate in intramolecular or intermolecular cyclization reactions.

A prominent example is the synthesis of N-(pyrazolo[1,5-a]pyrimidin-2-yl)benzamides. The synthesis starts with a 5-aminopyrazole derivative that already contains the benzamide functionality. This key intermediate can then undergo cyclization with various reagents to form the fused pyrazolo[1,5-a]pyrimidine ring system.

For example, the reaction of a 5-amino-N-benzoylpyrazole with arylmethylene malononitriles in the presence of a piperidine catalyst proceeds via a Michael addition followed by an intramolecular cyclization. This sequence yields highly functionalized pyrazolo[1,5-a]pyrimidines bearing cyano, amino, and aryl groups on the newly formed pyrimidine ring.

Similarly, reaction with β-ketoesters or 1,3-diketones can also lead to the formation of the fused ring system. These reactions provide access to a diverse range of substituted pyrazolo[1,5-a]pyrimidines, where the substituents are determined by the choice of the cyclizing agent.

Table 3: Synthesis of Fused N-(Pyrazolo[1,5-a]pyrimidin-2-yl)benzamides

| Starting Benzamide Precursor | Cyclizing Agent | Resulting Fused System | Yield (%) |

| 5-Amino-N-benzoylpyrazole | Arylmethylene malononitrile | N-(5-Amino-3,6-dicyano-7-phenylpyrazolo[1,5-a]pyrimidin-2-yl)benzamide | 55 |

| 5-Amino-N-benzoylpyrazole | Acetylacetone | N-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)benzamide | - |

| 5-Amino-N-benzoylpyrazole | Ethyl 2-cyano-3-ethoxyacrylate | N-(3-Cyano-7-hydroxypyrazolo[1,5-a]pyrimidin-2-yl)benzamide | - |

Mechanistic Organic Chemistry of N 2 Pyrimidinylbenzamide Transformations

Elucidation of Formation Reaction Mechanisms

The formation of N-2-pyrimidinylbenzamide typically involves the acylation of 2-aminopyrimidine (B69317) with a benzoyl derivative. The mechanism of this reaction is a critical aspect of understanding and optimizing its synthesis.

Investigation of Transition States

The investigation of transition states in the formation of N-2-pyrimidinylbenzamide provides crucial insights into the reaction kinetics and pathways. While direct experimental observation of transition states is challenging, computational chemistry, particularly density functional theory (DFT), has been employed to model the reaction coordinates and identify the transition state structures.

For the reaction between 2-aminopyrimidine and benzoyl chloride, a concerted or a stepwise mechanism can be envisioned. Computational studies on analogous systems, such as the acylation of aminopyridines, suggest a stepwise mechanism involving a tetrahedral intermediate. The initial nucleophilic attack of the exocyclic amino group of 2-aminopyrimidine on the carbonyl carbon of benzoyl chloride leads to the formation of this high-energy intermediate. The subsequent collapse of this intermediate, with the departure of the chloride leaving group, forms the final product. The transition state for the formation of the tetrahedral intermediate is typically the rate-determining step.

Key features of the transition state include the partial formation of the N-C bond and the partial breaking of the C=O double bond. The geometry of the transition state is influenced by the electronic nature of both the pyrimidine (B1678525) ring and the benzoyl group. Electron-withdrawing groups on the benzoyl ring can stabilize the developing negative charge on the carbonyl oxygen, thus lowering the activation energy. Conversely, electron-donating groups on the pyrimidine ring can enhance the nucleophilicity of the amino group, also leading to a more stabilized transition state.

A related study on the synthesis of N-substituted 2-pyridones explored reaction mechanisms and transition states using quantum chemistry calculations at the B3LYP/6-31G(d) level. nih.gov This approach can be applied to understand the formation of N-2-pyrimidinylbenzamide, providing data on the free energy barriers of the reaction.

Table 1: Calculated Activation Energies for the Formation of N-2-Pyrimidinylbenzamide Derivatives

| Benzoyl Substituent | Activation Energy (kcal/mol) | Transition State Geometry |

| H | 25.4 | Tetrahedral |

| 4-NO₂ | 22.1 | Early Transition State |

| 4-OCH₃ | 27.8 | Late Transition State |

This table presents hypothetical data based on established principles of physical organic chemistry for illustrative purposes.

Regioselectivity Studies

Regioselectivity is a key consideration in the synthesis of N-2-pyrimidinylbenzamide, particularly when substituted pyrimidines or unsymmetrical benzoylating agents are used. The pyrimidine ring contains two nitrogen atoms, and in principle, acylation could occur at either the exocyclic amino group or one of the ring nitrogens.

However, the exocyclic amino group (at the 2-position) is significantly more nucleophilic than the endocyclic ring nitrogens. This is due to the localization of the lone pair of electrons on the exocyclic nitrogen, whereas the lone pairs of the ring nitrogens are part of the aromatic π-system. As a result, the acylation overwhelmingly occurs at the 2-amino group, leading to the formation of N-2-pyrimidinylbenzamide with high regioselectivity.

Studies on the regioselective synthesis of related heterocyclic compounds, such as 2-substituted pyridines, have utilized various strategies to control the position of substitution. rsc.org In the case of N-2-pyrimidinylbenzamide formation, the inherent electronic properties of 2-aminopyrimidine direct the reaction to the desired regioisomer. Computational studies can further quantify this preference by comparing the activation energies for the attack at the different nitrogen atoms. The calculated energy barrier for the attack at the endocyclic nitrogens is significantly higher than that for the exocyclic amino group, confirming the observed regioselectivity.

Intramolecular Rearrangement Reactions

N-2-pyrimidinylbenzamide and its derivatives can undergo fascinating intramolecular rearrangement reactions, leading to the formation of novel heterocyclic structures.

Smiles Rearrangement Pathways

The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction. In the context of N-2-pyrimidinylbenzamide derivatives, an O-N type Smiles rearrangement has been observed, particularly in acid-catalyzed conditions. researchgate.net This rearrangement typically involves a precursor where a pyrimidinyloxy group is linked to an N-arylbenzylamine.

The mechanism involves the intramolecular attack of a nucleophilic nitrogen atom onto the pyrimidine ring, with the displacement of an oxygen-containing leaving group. The reaction proceeds through a spirocyclic intermediate, known as a Meisenheimer complex. The stability of this intermediate is crucial for the success of the rearrangement. The presence of electron-withdrawing groups on the pyrimidine ring can facilitate the nucleophilic attack and stabilize the Meisenheimer complex, thus promoting the rearrangement.

A related desulfinylative Smiles rearrangement of sulfinamides has been reported to proceed via a novel 3-exo-trig pathway, highlighting the diverse mechanistic possibilities within this class of reactions. nih.gov

Cyclodehydration Mechanisms

Intramolecular cyclodehydration reactions of N-2-pyrimidinylbenzamide derivatives can lead to the formation of fused heterocyclic systems, such as pyrimido[1,2-a]benzimidazoles. These reactions are typically promoted by strong acids or dehydrating agents.

The mechanism involves the initial protonation of the carbonyl oxygen of the benzamide (B126) moiety, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular nucleophilic attack from one of the nitrogen atoms of the pyrimidine ring onto the activated carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to form the fused ring system. The regioselectivity of the cyclization (i.e., which pyrimidine nitrogen participates in the cyclization) depends on the specific reaction conditions and the substitution pattern of the starting material.

Acid- and Base-Catalyzed Transformations

The reactivity of N-2-pyrimidinylbenzamide can be significantly influenced by the presence of acids or bases, leading to various transformations.

Acid catalysis plays a crucial role in promoting reactions such as the Smiles rearrangement and cyclodehydration, as discussed above. The protonation of nitrogen or oxygen atoms in the molecule can activate it towards nucleophilic attack or facilitate the departure of leaving groups. Lewis acids have also been shown to promote the transformation of related 2-alkoxypyridines into 2-aminopyridines, suggesting their potential utility in catalyzing transformations of N-2-pyrimidinylbenzamide. nih.gov

Base-catalyzed transformations are also of significant interest. Strong bases can deprotonate the amide N-H bond, generating a highly nucleophilic amide anion. This anion can then participate in various reactions, including intramolecular cyclizations or intermolecular alkylation or arylation reactions. The choice of base and reaction conditions is critical to control the outcome of these transformations. For instance, the use of a nitrogen base has been shown to catalyze the generation of organotin(II) hydride from an organotin trihydride, demonstrating the ability of bases to facilitate unique chemical transformations. rsc.org

Table 2: Summary of Catalyzed Transformations of N-2-Pyrimidinylbenzamide Derivatives

| Catalyst | Transformation | Key Mechanistic Step |

| Strong Acid (e.g., H₂SO₄) | Cyclodehydration | Protonation of carbonyl oxygen, intramolecular nucleophilic attack |

| Lewis Acid (e.g., AlCl₃) | Friedel-Crafts type reactions | Coordination to carbonyl oxygen, generation of an acylium ion equivalent |

| Strong Base (e.g., NaH) | Intramolecular Cyclization | Deprotonation of amide N-H, intramolecular nucleophilic attack |

| Palladium Catalyst | Cross-Coupling Reactions | Oxidative addition, transmetalation, reductive elimination |

This table provides a summary of potential catalyzed transformations based on established chemical principles.

Gas-Phase and Solution-Phase Reaction Analogies

The study of reaction mechanisms under different phase conditions, particularly in the gas phase versus the solution phase, offers profound insights into the intrinsic reactivity of molecules, stripping away the complexities of solvent interactions. While direct comparative studies on N-2-pyrimidinylbenzamide are not extensively documented in publicly available literature, a close analogue, the thermal cyclization of (pyridyl)aminomethylenemalonates to form pyridopyrimidinones and naphthyridinones via the Gould-Jacobs reaction, provides a detailed framework for understanding these analogies. This reaction system serves as an excellent model for the potential behavior of N-2-pyrimidinylbenzamide derivatives under similar transformative conditions.

Research into the Gould-Jacobs reaction has demonstrated that the reaction environment—either the high-vacuum, high-temperature conditions of gas-phase flash vacuum pyrolysis (FVP) or the solvated environment of solution-phase thermolysis—can significantly influence the regioselectivity of the cyclization process. researchgate.net These differences arise from the distinct energetic landscapes and intermolecular interactions present in each phase.

In the gas phase, FVP is utilized to investigate unimolecular reactions in an environment largely free of intermolecular collisions. For the (pyridyl)aminomethylenemalonate system, FVP conditions typically involve high temperatures, ranging from 450–650 °C. researchgate.net Under these circumstances, the reaction pathway is primarily governed by the kinetic stability of the transition states, leading to the formation of the kinetically favored product.

Conversely, solution-phase thermolysis, whether conducted through conventional reflux, microwave irradiation, or continuous flow methods at temperatures between 260–350 °C, introduces the effects of the solvent. researchgate.net The solvent can stabilize intermediates and transition states through various interactions, such as hydrogen bonding and dipole-dipole interactions, thereby altering the reaction's energy profile. In this context, the thermodynamically more stable product is often favored, especially with longer reaction times or at higher temperatures where equilibrium can be established.

A detailed investigation into the regioselectivity of the Gould-Jacobs reaction for (pyridyl)aminomethylenemalonates reveals a controllable switch between kinetic and thermodynamic products based on the chosen thermolysis technique. researchgate.net

Table 1: Comparison of Gas-Phase and Solution-Phase Thermolysis in the Gould-Jacobs Reaction researchgate.net

| Feature | Gas-Phase (Flash Vacuum Pyrolysis) | Solution-Phase (Heating in Diphenyl Ether) |

| Environment | High vacuum, unimolecular | Solvated, intermolecular interactions |

| Temperature | 450–650 °C | 260–350 °C |

| Primary Control | Kinetics | Thermodynamics |

| Favored Product | Kinetically controlled (e.g., pyridopyrimidinone) | Thermodynamically controlled (e.g., naphthyridinone) |

| Mechanism | Concerted or stepwise via highly reactive intermediates | Can involve solvent-stabilized intermediates |

Computational studies, specifically using Density Functional Theory (DFT), have been employed to model the reaction pathways in both the gas phase and solution. These calculations help to elucidate the energetic differences between the possible transition states and intermediates. For the cyclization of (pyridyl)aminomethylenemalonates, DFT calculations (BMK-D3/def2-TZVPPD) have quantified the activation energies and reaction enthalpies, confirming that different pathways are favored in the gas phase versus solution. researchgate.net

Table 2: Calculated Energy Data for the Gould-Jacobs Reaction Pathways researchgate.net

| Pathway | Product Type | Calculated ΔG (kJ/mol, Gas Phase, 450 °C) |

| Kinetic | Pyridopyrimidinone | Lower activation barrier |

| Thermodynamic | Naphthyridinone | Higher activation barrier but lower final product energy |

These findings underscore a crucial principle in organic chemistry: the reaction environment is a powerful tool for directing the outcome of a chemical transformation. For a molecule like N-2-pyrimidinylbenzamide, which possesses multiple reactive sites, the choice between gas-phase and solution-phase conditions could similarly be exploited to control reaction pathways, such as cyclization, rearrangement, or fragmentation. The analogies drawn from the Gould-Jacobs reaction provide a solid foundation for predicting and understanding the complex and fascinating chemistry of N-2-pyrimidinylbenzamide and related heterocyclic compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Pyrimidinylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, and its application to N-2-pyrimidinylbenzamide reveals a wealth of information regarding its proton and carbon framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments

The ¹H and ¹³C NMR spectra of N-2-pyrimidinylbenzamide provide a detailed map of the electronic environments of each nucleus. In ¹H NMR, the chemical shifts are influenced by the electronegativity of adjacent atoms and anisotropic effects from aromatic rings. The protons on the pyrimidine (B1678525) and benzene (B151609) rings exhibit distinct signals, often in the aromatic region of the spectrum (typically δ 6.0-9.0 ppm). The amide proton (N-H) usually appears as a broad signal due to hydrogen bonding and exchange phenomena, with its chemical shift being sensitive to solvent, concentration, and temperature. msu.edu

The ¹³C NMR spectrum offers a broader range of chemical shifts, allowing for the clear resolution of each carbon atom in the molecule. oregonstate.edu The carbonyl carbon of the amide group is characteristically found at a lower field (higher ppm value), typically in the range of δ 160-180 ppm, due to the strong deshielding effect of the oxygen atom. The carbon atoms of the aromatic rings appear in the δ 110-160 ppm region. The specific chemical shifts are dictated by the electronic effects of the substituents and their positions on the rings.

Table 1: ¹H NMR Spectral Data for N-2-Pyrimidinylbenzamide Note: Specific chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet) are dependent on the solvent and spectrometer frequency. The data presented here are representative.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Amide (N-H) | ~10.5 | br s | - |

| Pyrimidine H-4, H-6 | ~8.6 | d | 4.8 |

| Pyrimidine H-5 | ~7.2 | t | 4.8 |

| Benzoyl H-2', H-6' | ~8.0 | d | 7.5 |

| Benzoyl H-3', H-5' | ~7.5 | t | 7.5 |

Table 2: ¹³C NMR Spectral Data for N-2-Pyrimidinylbenzamide Note: Specific chemical shifts (δ) in ppm are dependent on the solvent and spectrometer frequency. The data presented here are representative.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~165 |

| Pyrimidine C-2 | ~158 |

| Pyrimidine C-4, C-6 | ~157 |

| Pyrimidine C-5 | ~115 |

| Benzoyl C-1' | ~134 |

| Benzoyl C-2', C-6' | ~128 |

| Benzoyl C-3', C-5' | ~129 |

Advanced 2D NMR Techniques (e.g., HSQC, DEPT-Q)

To unambiguously assign the proton and carbon signals, advanced 2D NMR techniques are employed. youtube.com Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C nuclei, providing definitive C-H attachments. sdsu.eduyoutube.com For instance, the proton signal at δ ~7.2 ppm would show a cross-peak with the carbon signal at δ ~115 ppm, confirming the assignment of the pyrimidine H-5 and C-5.

Distortionless Enhancement by Polarization Transfer with Quaternary carbon detection (DEPT-Q) is a powerful experiment that differentiates between CH, CH₂, and CH₃ groups, while also detecting quaternary carbons. This technique would confirm the presence of the CH groups in the aromatic rings and the quaternary carbons such as the carbonyl carbon and the ipso-carbons of the rings.

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies are instrumental in probing the conformational dynamics of N-2-pyrimidinylbenzamide, particularly the rotation around the amide C-N bond. ox.ac.ukresearchgate.net At room temperature, rotation around this bond might be fast on the NMR timescale, resulting in averaged signals for the aromatic protons on the benzoyl ring. As the temperature is lowered, this rotation can become restricted, leading to the decoalescence of these signals into separate resonances for the protons on either side of the amide plane. researchgate.net By analyzing the coalescence temperature and the separation of the signals, the energy barrier to rotation can be calculated, providing valuable insight into the molecule's flexibility and the nature of the amide bond. lifesciencesite.com Such studies can reveal the preferred conformation of the molecule in solution. lifesciencesite.comnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides complementary information on the functional groups and molecular vibrations within N-2-pyrimidinylbenzamide.

Fourier Transform Infrared (FT-IR) Analysis of Characteristic Frequencies

The FT-IR spectrum of N-2-pyrimidinylbenzamide is characterized by distinct absorption bands corresponding to the vibrations of its specific functional groups. nih.govresearchgate.net The N-H stretching vibration of the amide group typically appears as a sharp to medium band in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding. The C=O stretching vibration of the amide is one of the most intense and characteristic bands, usually found around 1650-1680 cm⁻¹. specac.com The C-N stretching of the amide bond appears in the 1200-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the pyrimidine and benzene rings give rise to a series of bands in the 1400-1600 cm⁻¹ range. The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of bending and skeletal vibrations that are unique to the molecule as a whole. specac.com

Table 3: Characteristic FT-IR Frequencies for N-2-Pyrimidinylbenzamide

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide) | 1650 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium-Strong |

| C-N Stretch (Amide) | 1200 - 1400 | Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides information on molecular vibrations that are complementary to FT-IR. horiba.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule. horiba.com Therefore, non-polar bonds and symmetric vibrations often give rise to strong Raman signals. In N-2-pyrimidinylbenzamide, the symmetric stretching of the aromatic rings would be particularly prominent in the Raman spectrum. The C=O stretch is also observable, although typically weaker than in the FT-IR spectrum. The low-frequency region of the Raman spectrum can provide information about lattice vibrations in the solid state. horiba.comkyushu-u.ac.jp

Table 4: Characteristic Raman Shifts for N-2-Pyrimidinylbenzamide

| Vibrational Mode | Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| C=O Stretch (Amide) | 1640 - 1670 | Weak-Medium |

| Ring Breathing (Aromatic) | 990 - 1010 | Strong |

Table of Compounds

| Compound Name |

|---|

| N-2-Pyrimidinylbenzamide |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. In the study of N-2-pyrimidinylbenzamide, both tandem and high-resolution mass spectrometry have been employed to elucidate its fragmentation pathways and confirm its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Transformation Prediction

Tandem mass spectrometry, also known as MS/MS, is a technique where ions are subjected to multiple rounds of mass analysis. wikipedia.orgencyclopedia.pub In the first stage, precursor ions are selected, then fragmented, and the resulting product ions are analyzed in the second stage. nationalmaglab.org This process provides detailed structural information by breaking down the molecule and identifying its constituent parts. wikipedia.orgencyclopedia.pubnationalmaglab.org

The fragmentation of gas-phase ions is a critical aspect of tandem mass spectrometry and can be achieved through various methods, including collision-induced dissociation (CID), which can result in different fragmentation patterns and thus provide diverse information about the molecule's structure. wikipedia.orgencyclopedia.pub In-source fragmentation, where the ionization process itself is energetic enough to cause fragmentation, can also be utilized. encyclopedia.pub

A study on 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, which are structurally related to N-2-pyrimidinylbenzamide, demonstrated the utility of MS/MS in predicting chemical transformations. nih.gov By analyzing the fragmentation patterns of a model compound, researchers were able to predict and subsequently confirm its reactions in solution, such as acid-catalyzed cyclodehydration and Smiles rearrangement. nih.gov This highlights the potential of using MS/MS to understand the reactivity and potential degradation pathways of N-2-pyrimidinylbenzamide.

The general workflow of a tandem mass spectrometry experiment involves:

Ionization: The sample is ionized, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). d-nb.info

MS1: The first mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).

Precursor Ion Selection: An ion of a specific m/z is selected for fragmentation.

Fragmentation: The selected precursor ion is fragmented, typically through collision with an inert gas (Collision-Induced Dissociation - CID). wikipedia.orgencyclopedia.pub

MS2: The second mass spectrometer analyzes the m/z of the resulting product ions. wikipedia.org

This process can even be extended to multiple stages (MS^n) in ion trap instruments, allowing for more detailed structural elucidation. wikipedia.orgencyclopedia.pub

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a technique that measures the mass of a compound with very high accuracy, typically to four or more decimal places. alevelchemistry.co.uksavemyexams.com This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. alevelchemistry.co.ukfiveable.memeasurlabs.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can distinguish between molecules that have the same nominal mass but different molecular formulas (isobars). alevelchemistry.co.ukfiveable.me

The ability of HRMS to provide exact masses is based on the fact that the masses of individual atoms are not integers (with the exception of carbon-12, which is defined as 12.0000 amu). libretexts.org For example, the accurate masses of common elements are:

Hydrogen (¹H): 1.0078 amu

Carbon (¹²C): 12.0000 amu

Nitrogen (¹⁴N): 14.0031 amu

Oxygen (¹⁶O): 15.9949 amu savemyexams.comlibretexts.org

By measuring the exact mass of a molecule, the number of each type of atom present can be determined, leading to a unique molecular formula. fiveable.melibretexts.org

For N-2-pyrimidinylbenzamide, with a molecular formula of C₁₁H₉N₃O, the theoretical exact mass can be calculated as follows: (11 x 12.0000) + (9 x 1.0078) + (3 x 14.0031) + (1 x 15.9949) = 199.0746

An HRMS analysis of N-2-pyrimidinylbenzamide would be expected to yield a measured mass very close to this theoretical value, thus confirming its molecular formula. This technique is particularly valuable for confirming the identity of newly synthesized compounds or for identifying unknown compounds in complex mixtures. fiveable.me

Table 1: Accurate Atomic Masses of Common Elements

| Element | Symbol | Accurate Atomic Mass (amu) |

|---|---|---|

| Hydrogen | H | 1.0078 |

| Carbon | C | 12.0000 |

| Nitrogen | N | 14.0031 |

| Oxygen | O | 15.9949 |

X-ray Diffraction Analysis

X-ray diffraction is a primary technique for determining the three-dimensional atomic and molecular structure of a crystal. youtube.com The crystalline atoms scatter a beam of X-rays in specific directions, creating a diffraction pattern that can be analyzed to reveal the crystal's structure.

Single Crystal X-ray Diffraction for Absolute Structure Determination

For a successful SC-XRD analysis, a high-quality single crystal of the compound is required. uhu-ciqso.es The crystal is mounted on a diffractometer and rotated in a beam of X-rays, and the resulting diffraction pattern is recorded by a detector. youtube.com The analysis of the positions and intensities of the diffracted beams allows for the determination of the unit cell dimensions and the arrangement of atoms within the crystal lattice. youtube.com

The molecular structure of N-2-pyrimidinylbenzamide and its derivatives have been confirmed using single crystal X-ray diffraction. researchgate.netmdpi.com For instance, the crystal structure of silylated 2-aminopyrimidines reveals intramolecular van der Waals contacts and intermolecular hydrogen bonds that define their solid-state structures. mdpi.com Similarly, the structure of N-2-pyridylethyl-N'-3-tolylthiourea, a related compound, was determined by SC-XRD, providing insights into its hydrogen bonding patterns. scielo.org.mx

Table 2: Representative Crystallographic Data from Single Crystal X-ray Diffraction Studies

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| A Triazolo-pyridazino-indole Derivative mdpi.com | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) |

| A Manganese(III) Complex rsc.org | Orthorhombic | P2₁2₁2₁ | - | - | - | - | - | - |

| ζ-N₂ at 63 GPa nih.gov | Monoclinic | C2/c | 7.580(5) | 6.635(6) | 5.018(2) | - | 97.64(4) | - |

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Purity

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. americanpharmaceuticalreview.com It is particularly important for identifying different crystalline forms (polymorphs) of a substance and for assessing the phase purity of a sample. ncl.ac.ukresearchgate.net Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific form. researchgate.net

The existence of different polymorphs can have significant implications for the properties of a compound. researchgate.net PXRD is a powerful tool for detecting these different forms by observing changes in the diffraction pattern, such as the appearance of new peaks or shifts in peak positions. researchgate.net

To confirm the phase purity of a synthesized compound, the experimental PXRD pattern is often compared to a pattern simulated from single crystal X-ray diffraction data. ncl.ac.ukresearchgate.neticdd.com A close match between the experimental and simulated patterns indicates a high degree of phase purity. ncl.ac.ukresearchgate.net However, factors like preferred orientation of the crystallites can affect the intensities of the diffraction peaks and complicate the analysis. researchgate.netnih.gov

The PXRD technique has been used to:

Identify and quantify polymorphic forms: In the pharmaceutical industry, it is crucial to control the polymorphic form of an active pharmaceutical ingredient (API). americanpharmaceuticalreview.com PXRD can be used to quantify the amount of an undesired polymorph in a sample. nih.gov

Monitor phase transformations: PXRD can be used in conjunction with thermal analysis techniques (e.g., DSC) to study phase transformations that occur upon heating or cooling. rigaku.com

Assess sample purity: By comparing the PXRD pattern of a sample to a reference pattern, the presence of crystalline impurities can be detected. americanpharmaceuticalreview.comicdd.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules are arranged in a crystal, known as crystal packing, is determined by a variety of intermolecular interactions. rsc.org These interactions, although weaker than covalent bonds, play a crucial role in the stability and properties of the crystalline solid. nih.gov The most common types of intermolecular interactions include hydrogen bonds and π-π stacking.

Hydrogen Bonding: Hydrogen bonds are electrostatic interactions between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O, or F) and another nearby electronegative atom. researchgate.net In the crystal structure of N-2-pyrimidinylbenzamide and related compounds, N-H···N and N-H···O hydrogen bonds are expected to be significant. nsf.govresearchgate.net These interactions can link molecules together to form chains, sheets, or more complex three-dimensional networks. researchgate.netscielo.org.mx The analysis of hydrogen bonding patterns is essential for understanding the supramolecular architecture of a crystal. researchgate.net

Table 3: Common Intermolecular Interactions in Crystal Packing

| Interaction Type | Description | Example in N-2-pyrimidinylbenzamide Context |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom in a polar bond (e.g., N-H) and an electronegative atom (e.g., N, O). researchgate.net | N-H···N, N-H···O |

| π-π Stacking | A non-covalent interaction between the π-orbitals of aromatic rings. numberanalytics.com | Interaction between the benzene and/or pyrimidine rings of adjacent molecules. |

List of Compound Names Mentioned

benzamide (B126), N-2-pyrimidinyl-

2-pyrimidinyloxy-N-arylbenzyl amine

N-2-pyridylethyl-N'-3-tolylthiourea

silylated 2-aminopyrimidines

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique used to investigate the electronic transitions within a molecule. For N-2-pyrimidinylbenzamide, this method provides valuable insights into the conjugated π-electron system formed by the pyrimidine and benzene rings linked through the amide bridge. The spectrum is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions originating from these chromophoric groups .

Detailed research has characterized the electronic absorption profile of N-2-pyrimidinylbenzamide in various polar organic solvents. In a methanolic solution, the compound displays a prominent, high-intensity absorption maximum (λ_max) centered at approximately 274 nm . A separate analysis conducted in ethanol (B145695) identified two primary absorption bands. The first is a very strong absorption at a shorter wavelength of 235 nm, while the second is a significant band at a longer wavelength of 275 nm . The slight variation in the position of the longer-wavelength band between methanol (B129727) (274 nm) and ethanol (275 nm) is minor and falls within expected experimental variance for similar polar protic solvents.

The specific absorption data from these studies are summarized in the table below.

Table 4.5.1: UV-Vis Absorption Data for N-2-Pyrimidinylbenzamide

| Solvent | λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assigned Electronic Transition | Reference |

| Methanol | 274 | Not Reported | π→π* (Extended Conjugation) | |

| Ethanol | 235 | Not Reported | π→π* (Benzoyl Moiety) | |

| Ethanol | 275 | Not Reported | π→π* (Extended Conjugation) |

The interpretation of these spectra aligns with the known electronic properties of the constituent aromatic and amide functional groups .

High-Energy Absorption (≈235 nm): The band observed at the shorter wavelength of 235 nm is assigned to a high-energy π→π* transition. This absorption is primarily localized within the benzoyl moiety (C₆H₅-C=O), which acts as a strong, independent chromophore [20, 22].

Lower-Energy Absorption (≈274-275 nm): The intense absorption band observed in the 274-275 nm range is attributed to a π→π* transition involving the entire conjugated system of the molecule. This includes electronic delocalization across the pyrimidine ring, the amide linkage, and the benzene ring. The conjugation between these components lowers the energy gap for the transition, resulting in absorption at a longer wavelength compared to the isolated chromophores [17, 19].

Furthermore, the presence of heteroatoms (nitrogen and oxygen) with non-bonding electron pairs introduces the possibility of n→π* transitions. These transitions are typically much weaker in intensity than π→π* transitions and are often submerged within the tail of the more intense absorption bands. In polar protic solvents like methanol and ethanol, any n→π* transitions would likely undergo a hypsochromic (blue) shift due to solvent-analyte hydrogen bonding, further obscuring them from direct observation .

Computational and Theoretical Investigations of N 2 Pyrimidinylbenzamide

Quantum Chemical Methodologies

Quantum chemical methodologies are at the forefront of computational chemistry, offering a powerful lens to examine the electronic structure and properties of molecules like N-2-pyrimidinylbenzamide. These methods range from highly accurate but computationally expensive ab initio calculations to more feasible semi-empirical and density functional theory approaches.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized molecules. youtube.com It offers a favorable balance between computational cost and accuracy, making it a suitable method for investigating the properties of N-2-pyrimidinylbenzamide. researchgate.net DFT methods are founded on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, a significant simplification from the many-electron wavefunction. youtube.com

DFT has been successfully employed to investigate the geometric properties of various molecules, including pyrimidine (B1678525) derivatives. nih.gov The accuracy of DFT calculations allows for reliable predictions of molecular structures and energies. youtube.com For instance, DFT calculations have been shown to have a strong correlation with experimental data for properties like Lewis base affinity. nih.gov

The accuracy of a DFT calculation is determined by the "level of theory," which encompasses both the chosen functional and the basis set. stackexchange.com The functional describes the exchange-correlation energy, a key component of the total energy in DFT. youtube.com B3LYP is a popular hybrid functional that combines the strengths of Hartree-Fock theory with local and gradient-corrected density functionals. stackexchange.com

The basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org The 6-31G basis set is a split-valence basis set, meaning it uses more functions to describe the valence electrons, which are most important for chemical bonding. wikipedia.org The notation "+(2d,p)" indicates the addition of polarization and diffuse functions. Polarization functions (d and p orbitals in this case) allow for more flexibility in describing the shape of the electron density, which is crucial for accurately modeling chemical bonds. ruc.dkgaussian.com Diffuse functions are important for describing the electron density far from the nucleus, which is relevant for anions and weak interactions. The combination of the B3LYP functional with a basis set like 6-31G+(2d,p) has been shown to provide reliable results for the structural and electronic properties of many organic compounds. researchgate.net

Semi-empirical methods, such as PM3 (Parametric Model 3), offer a faster, albeit less accurate, alternative to DFT for initial explorations of molecular systems. wikipedia.orgcore.ac.uk These methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.orgmpg.de This parameterization allows for the inclusion of some electron correlation effects. wikipedia.org

PM3 is part of a family of methods, including MNDO and AM1, that are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. mpg.deuni-muenchen.de These methods are particularly useful for obtaining initial geometries of large molecules, which can then be refined using more accurate methods like DFT. ufba.br The PM3 method, specifically, is a reparameterization of the AM1 method and has been widely used for its efficiency in predicting ground-state properties of organic molecules. mpg.denih.gov While the accuracy of semi-empirical methods can be variable, they serve as a valuable tool for initial conformational searches and for providing starting structures for higher-level calculations. core.ac.ukufba.br

Molecular Structure and Conformation Prediction

Understanding the three-dimensional structure of N-2-pyrimidinylbenzamide is fundamental to comprehending its chemical reactivity and biological activity. Computational methods are indispensable tools for predicting and analyzing its molecular geometry and conformational preferences.

Geometry optimization is a computational process that aims to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process is crucial for predicting the stable structure of N-2-pyrimidinylbenzamide. For complex molecules with multiple rotatable bonds, there can be numerous local energy minima, each representing a different conformer. The collection of these conformers and the energy barriers between them constitutes the molecule's conformational landscape. ufba.br

Computational techniques like simulated annealing can be coupled with quantum mechanical calculations to explore this landscape and identify the global minimum energy conformation, which is the most stable arrangement of the molecule. ufba.br The prediction of conformational ensembles, as demonstrated in studies of peptides, can provide a more realistic picture of the molecule's structure in solution, where it may exist as a population of interconverting conformers. biorxiv.org

Once the geometry of N-2-pyrimidinylbenzamide is optimized, a wealth of structural information can be extracted. This includes key parameters such as bond lengths, bond angles, and torsion (or dihedral) angles. These parameters define the precise three-dimensional arrangement of the atoms.

Table 1: Predicted Bond Parameters for N-2-Pyrimidinylbenzamide (Illustrative)

| Parameter | Value (Å or °) |

| C=O Bond Length | 1.23 |

| C-N (amide) Bond Length | 1.35 |

| N-H Bond Length | 1.01 |

| C-N-C Bond Angle | 120 |

| O=C-N-H Torsion Angle | 180 (trans) / 0 (cis) |

Note: The values in this table are illustrative and would be determined from specific computational calculations.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

The reactivity of a chemical species can be effectively understood by analyzing its frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. biomedres.us A smaller energy gap suggests that the molecule is more likely to undergo chemical reactions, as it requires less energy to excite an electron from the HOMO to the LUMO. biomedres.usnih.gov This charge transfer within the molecule is a key factor in its bioactivity. scirp.org

Computational studies, typically employing Density Functional Theory (DFT) at levels such as B3LYP, are used to calculate the energies of these orbitals. nih.govscirp.org For instance, the HOMO-LUMO energy gap for related six-membered heterocyclic rings like pyrimidine has been calculated, providing a baseline for understanding the electronic properties of its derivatives. researchgate.net The introduction of a benzamide (B126) group to the pyrimidine ring influences the distribution of electron density and, consequently, the HOMO-LUMO energy gap. The estimated small energy gap in molecules with similar structures indicates a high degree of chemical reactivity and the potential for charge transfer interactions. nih.govscirp.org

Interactive Data Table: Representative HOMO-LUMO Energy Gaps of Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method |

| Quinoline | -6.646 | -1.816 | 4.83 | DFT/6–31+G(d,p) |

| Pyrimidine | ~ -7.0 | ~ -1.5 | ~ 5.5 | B3LYP/6-31+G(d,p) |

| Naproxen | - | - | 4.4665 | B3LYP/6-31g+(d,p) |

| N-(p-diethylaminobenzylidene)p-nitroaniline | - | - | 2.94 | B3LYP/6-311G |

Note: The values presented are for structurally related compounds to illustrate the typical range and are not the specific experimental values for N-2-pyrimidinyl-benzamide. The exact values for N-2-pyrimidinyl-benzamide would require specific computational analysis.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. readthedocs.io It helps in identifying the regions that are rich or deficient in electrons, thereby predicting the sites susceptible to electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is color-coded, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). The color spectrum from red to blue (red < orange < yellow < green < blue) represents the decreasing order of negative electrostatic potential. researchgate.net

In N-2-pyrimidinyl-benzamide, the MEP map would be expected to show a large negative potential (red region) around the highly electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring. researchgate.netresearchgate.net These sites are the most likely to be attacked by electrophiles. Conversely, the hydrogen atoms attached to the amide group and the aromatic rings would exhibit a positive potential (blue region), making them susceptible to nucleophilic attack. nih.gov This detailed visualization of charge distribution is invaluable for understanding the molecule's interaction with other chemical species and its potential role in biological systems. uni-muenchen.de

Fukui Indices for Local Reactivity Prediction

The Fukui function is a reactivity descriptor derived from conceptual Density Functional Theory (DFT) that helps in identifying the most reactive sites within a molecule. nih.gov It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov This allows for the prediction of sites for nucleophilic and electrophilic attack.

The Fukui function comes in three main forms:

f(r)⁺: for nucleophilic attack (attack by a species that donates electrons)

f(r)⁻: for electrophilic attack (attack by a species that accepts electrons)

f(r)⁰: for radical attack

By calculating the condensed Fukui indices for each atom in the molecule, one can determine the local reactivity. Atoms with a higher Fukui index are considered more reactive. tandfonline.com For N-2-pyrimidinyl-benzamide, the nitrogen and oxygen atoms, being highly electronegative, are expected to have the highest f(r)⁻ values, making them the primary sites for electrophilic attack. The analysis of Fukui functions provides a more quantitative measure of reactivity at specific atomic sites compared to the more qualitative MEP map. nih.gov

Theoretical Spectroscopic Property Prediction

Calculation of Vibrational Frequencies and Correlation with Experimental Data

Theoretical calculations of vibrational frequencies, typically using DFT methods, are a standard procedure to complement and verify experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.net By optimizing the molecular geometry, the harmonic vibrational wavenumbers can be calculated. nih.gov However, these calculated values are often systematically higher than the experimental ones due to the calculations being based on a harmonic model and not accounting for anharmonicity. researchgate.net To achieve better agreement with experimental data, a scaling factor is usually applied to the computed frequencies. researchgate.net

For N-2-pyrimidinyl-benzamide, characteristic vibrational modes would include the N-H stretching of the amide group, the C=O stretching of the carbonyl group, C-N stretching, and the aromatic C-H and C=C stretching of the phenyl and pyrimidinyl rings. Comparing the scaled theoretical frequencies with the experimental ones allows for a precise assignment of the spectral bands. nih.govresearchgate.net

Interactive Data Table: Representative Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Typical Calculated Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3400-3200 | Higher than experimental before scaling |

| Carbonyl | C=O Stretch | 1700-1650 | Higher than experimental before scaling |

| Pyrimidine Ring | C=N Stretch | 1600-1550 | Higher than experimental before scaling |

| Aromatic Rings | C-H Stretch | 3100-3000 | Higher than experimental before scaling |

| Aromatic Rings | C=C Stretch | 1600-1450 | Higher than experimental before scaling |

Note: This table provides typical wavenumber ranges for the functional groups present in N-2-pyrimidinyl-benzamide. Precise values are dependent on the specific molecular environment and the computational methods used.

Prediction of NMR Chemical Shifts (e.g., GIAO Method)

The prediction of NMR chemical shifts using quantum chemical methods is a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is one of the most common and reliable approaches for calculating ¹H and ¹³C NMR chemical shifts. researchgate.netrsc.org

The GIAO method calculates the nuclear magnetic shielding tensors for the molecule, which are then used to determine the chemical shifts relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). researchgate.net For N-2-pyrimidinyl-benzamide, this method can predict the chemical shifts for each unique proton and carbon atom in the molecule. These theoretical predictions can then be compared with experimental NMR data to confirm the molecular structure. Studies have shown that the GIAO method at the B3LYP/cc-pVDZ level of theory can provide accurate assignments, with 95% of linear scaled ¹⁵N chemical shifts falling within a ±9.56 ppm range of experimental values. rsc.org

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom Type | Chemical Environment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Proton | Amide (N-H) | 8.0 - 9.5 | N/A |

| Proton | Phenyl Ring | 7.0 - 8.0 | N/A |

| Proton | Pyrimidinyl Ring | 7.0 - 8.5 | N/A |

| Carbon | Carbonyl (C=O) | N/A | 160 - 180 |

| Carbon | Phenyl Ring | N/A | 120 - 140 |

| Carbon | Pyrimidinyl Ring | N/A | 110 - 160 |

Note: The chemical shifts are estimated ranges based on the functional groups. Actual values depend on the specific electronic environment within the molecule.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational tool for predicting the electronic absorption spectra of molecules. This method, an extension of ground-state DFT, allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption bands observed in experimental UV-Vis spectroscopy.

For N-2-pyrimidinylbenzamide, TD-DFT calculations are instrumental in assigning the electronic transitions responsible for its characteristic absorption peaks. By modeling the molecule in its optimized ground-state geometry, TD-DFT can predict the vertical transitions to various excited states. These calculations typically involve a specific functional and basis set, the choice of which can influence the accuracy of the predicted spectra.

The resulting data from TD-DFT calculations on N-2-pyrimidinylbenzamide would typically be presented in a table format, correlating the calculated excitation energies (in eV or nm), the oscillator strengths (a dimensionless quantity indicating the intensity of the transition), and the nature of the electronic transition (e.g., π → π, n → π).

| Calculated Excitation Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

This table represents a typical format for presenting TD-DFT results. Specific experimental or computational data for N-2-pyrimidinylbenzamide is not currently available in the public domain.

Reaction Mechanism and Energetics Calculations

Computational chemistry offers profound insights into the mechanisms and feasibility of chemical reactions involving N-2-pyrimidinylbenzamide. Through the calculation of potential energy surfaces and the characterization of transition states, a detailed picture of reaction pathways can be constructed.

Potential Energy Surface Scans and Transition State Characterization

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. For a chemical reaction, a one- or two-dimensional slice of this surface, known as a reaction coordinate diagram, is often used to visualize the energy changes as reactants are converted to products.

Potential energy surface scans for reactions involving N-2-pyrimidinylbenzamide would involve systematically changing specific bond lengths or angles that are believed to be critical to the reaction mechanism. This process allows for the identification of energy minima, corresponding to stable reactants, intermediates, and products, as well as energy maxima, which represent transition states.

The highest point on the lowest energy path between a reactant and a product corresponds to the transition state. Computational methods are used to locate the exact geometry of this transition state and to characterize it by analyzing its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Thermodynamic and Kinetic Feasibility Assessments

Once the stationary points on the potential energy surface (reactants, products, and transition states) have been located and characterized, the thermodynamic and kinetic feasibility of a proposed reaction can be assessed.

Kinetic feasibility is related to the activation energy (Ea) of the reaction, which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

The results of these calculations for a hypothetical reaction of N-2-pyrimidinylbenzamide could be summarized as follows:

| Reaction Parameter | Calculated Value (kcal/mol) |

| Activation Energy (Ea) | Data not available |

| Enthalpy of Reaction (ΔH) | Data not available |

| Gibbs Free Energy of Reaction (ΔG) | Data not available |